Pyrimethamine isethionate
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Overview
Description
Pyrimethamine isethionate is a derivative of pyrimethamine, an antiparasitic compound primarily used in the treatment and prevention of malaria and toxoplasmosis . Pyrimethamine acts as a folic acid antagonist, inhibiting the enzyme dihydrofolate reductase, which is crucial for the synthesis of nucleic acids in parasites .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pyrimethamine isethionate can be synthesized through a series of chemical reactions starting from 2,4-diamino-5-(4-chlorophenyl)-6-ethylpyrimidine The final step involves the reaction with isethionic acid to form the isethionate salt .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using high-pressure reactors and advanced purification techniques such as recrystallization and chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Pyrimethamine isethionate undergoes various chemical reactions, including:
Oxidation: Pyrimethamine can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the pyrimidine ring.
Substitution: Halogenation and alkylation reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine . Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include various pyrimethamine derivatives with altered pharmacological properties .
Scientific Research Applications
Pyrimethamine isethionate has a wide range of scientific research applications:
Mechanism of Action
Pyrimethamine isethionate exerts its effects by inhibiting the enzyme dihydrofolate reductase in parasites, thereby blocking the biosynthesis of purines and pyrimidines, which are essential for DNA synthesis and cell multiplication . This inhibition leads to the failure of nuclear division in the parasites, ultimately causing their death .
Comparison with Similar Compounds
Similar Compounds
Trimethoprim: Another folic acid antagonist used in combination with sulfamethoxazole for treating bacterial infections.
Methotrexate: A folic acid antagonist used in cancer therapy and autoimmune diseases.
Proguanil: An antimalarial drug that also inhibits dihydrofolate reductase.
Uniqueness
Pyrimethamine isethionate is unique due to its specific action against parasitic dihydrofolate reductase, making it highly effective in treating malaria and toxoplasmosis . Its combination with sulfonamides enhances its efficacy against Toxoplasma gondii .
Properties
CAS No. |
14720-95-7 |
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Molecular Formula |
C14H19ClN4O4S |
Molecular Weight |
374.8 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-6-ethylpyrimidine-2,4-diamine;2-hydroxyethanesulfonic acid |
InChI |
InChI=1S/C12H13ClN4.C2H6O4S/c1-2-9-10(11(14)17-12(15)16-9)7-3-5-8(13)6-4-7;3-1-2-7(4,5)6/h3-6H,2H2,1H3,(H4,14,15,16,17);3H,1-2H2,(H,4,5,6) |
InChI Key |
DFMXZKTVDQNLAX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=NC(=N1)N)N)C2=CC=C(C=C2)Cl.C(CS(=O)(=O)O)O |
Origin of Product |
United States |
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